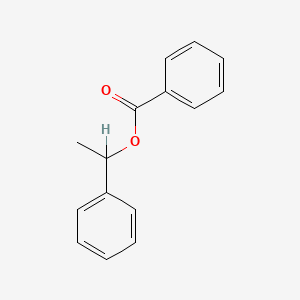

1-Phenylethyl benzoate

Description

Properties

IUPAC Name |

1-phenylethyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-12(13-8-4-2-5-9-13)17-15(16)14-10-6-3-7-11-14/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHKUOHNHOWTCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701034089 | |

| Record name | alpha-Methylbenzyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701034089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13358-49-1 | |

| Record name | Benzenemethanol, alpha-methyl-, benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013358491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC38985 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Methylbenzyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701034089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Methylbenzyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

Oxidative esterification leverages the coupling of ethylbenzene and benzoic acid derivatives under catalytic conditions. In the presence of Bu₄NI and tert-butyl hydroperoxide (TBHP), ethylbenzene undergoes oxidation to form a reactive intermediate, likely a benzylic radical or carbocation, which subsequently reacts with a benzoate source. The general procedure involves:

-

Catalyst : 10 mol% Bu₄NI

-

Oxidant : 6 equivalents of TBHP (70% aqueous solution)

-

Solvent : Toluene

-

Temperature : 80°C

-

Reaction Time : 6 hours

The reaction proceeds via a radical pathway, where TBHP generates tert-butoxy radicals, initiating hydrogen abstraction from ethylbenzene. The resulting benzyl radical couples with a benzoate ion, forming 1-phenylethyl benzoate.

Procedure and Optimization

A mixture of ethylbenzene (0.5 mL), toluene (0.5 mL), and Bu₄NI (36.9 mg) is heated with TBHP (857 µL) at 80°C. Post-reaction, the mixture is extracted with ethyl acetate, washed with sodium bicarbonate and sodium thiosulfate, and purified via silica gel chromatography (98:2 hexane/ethyl acetate). This method achieves a 95% yield , attributed to the high efficiency of Bu₄NI in mediating radical recombination.

Table 1: Optimization Parameters for Oxidative Esterification

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 10 mol% Bu₄NI | Maximizes radical generation |

| TBHP Equivalents | 6 | Ensures complete oxidation |

| Temperature | 80°C | Balances reaction rate and selectivity |

| Solvent | Toluene | Enhances solubility of intermediates |

Transesterification of Phenyl Benzoate with 1-Phenylethanol

Reaction Design and Catalysis

Transesterification involves exchanging the phenoxy group in phenyl benzoate with 1-phenylethanol. This method, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), operates under thermodynamic control at elevated temperatures:

-

Catalyst : 5 mol% DBU

-

Temperature : 160°C

-

Reaction Time : 24 hours

The reaction equilibrium is driven by distilling off phenol, a byproduct, to favor ester formation.

Synthetic Protocol

Phenyl benzoate (1.16 g, 5.42 mmol) and 1-phenylethanol (0.66 g, 5.42 mmol) are combined with DBU (41.3 mg) and heated at 160°C. After 24 hours, vacuum distillation removes phenol, and the crude product is purified via column chromatography (49:1 to 9:1 hexane/ethyl acetate). This method yields 73–89% , depending on the alcohol’s steric bulk.

Table 2: Transesterification Efficiency Across Alcohols

| Alcohol | Yield (%) | Purification Method |

|---|---|---|

| 1-Phenylethanol | 73 | Silica gel chromatography |

| Benzyl Alcohol | 89 | Gradient elution (hexane/EA) |

Schotten-Baumann Benzoylation of 1-Phenylethanol

Classic Acyl Transfer Methodology

Adapted from phenyl benzoate synthesis1, this method employs benzoyl chloride and aqueous sodium hydroxide to acylate 1-phenylethanol:

-

Reagents : 1-Phenylethanol (2.5 g), benzoyl chloride (5 mL), 10% NaOH (35 mL)

-

Conditions : Vigorous shaking at room temperature for 20 minutes

The base deprotonates the alcohol, forming a phenoxide nucleophile that attacks benzoyl chloride.

Isolation and Yield

After shaking, the crude product is vacuum-filtered and recrystallized from 96% ethanol, yielding ~90% 1. While the original protocol uses phenol, substituting 1-phenylethanol follows analogous mechanistic steps.

Table 3: Comparative Analysis of Preparation Methods

| Method | Yield (%) | Catalytic System | Temperature | Scalability |

|---|---|---|---|---|

| Oxidative Esterification | 95 | Bu₄NI/TBHP | 80°C | High |

| Transesterification | 73–89 | DBU | 160°C | Moderate |

| Schotten-Baumann | 90 | NaOH | Ambient | High |

Mechanistic Insights and Byproduct Management

Oxidative Pathway Byproducts

The Bu₄NI/TBHP system may produce minor amounts of dibenzyl ether due to radical dimerization. Sodium thiosulfate washes mitigate residual peroxides.

Transesterification Equilibrium Challenges

Excess 1-phenylethanol (1.3 equivalents) shifts equilibrium toward ester formation, while vacuum distillation removes phenol efficiently.

Industrial and Laboratory Considerations

Cost-Benefit Analysis

-

Oxidative Esterification : High yields but requires costly TBHP and rigorous safety protocols for peroxide handling.

-

Transesterification : Utilizes inexpensive DBU but demands high temperatures.

-

Schotten-Baumann : Low-cost and rapid but generates stoichiometric HCl.

Environmental Impact

DBU and Bu₄NI are non-volatile but require careful disposal due to persistence in aquatic systems.

Chemical Reactions Analysis

Hydrolysis Reactions

1-Phenylethyl benzoate undergoes hydrolysis under acidic or basic conditions to yield benzoic acid and 1-phenylethanol.

Acid-Catalyzed Hydrolysis

-

Conditions : HCl or H₂SO₄ in aqueous ethanol, reflux (60–80°C)

-

Mechanism : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

-

Products : Benzoic acid and 1-phenylethanol.

Base-Promoted Saponification

-

Conditions : NaOH or KOH in aqueous ethanol, reflux

-

Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate and alcohol.

-

Products : Sodium benzoate and 1-phenylethanol.

| Hydrolysis Type | Conditions | Rate Constant (k) | Yield |

|---|---|---|---|

| Acidic | 1M HCl, 70°C, 6h | 0.012 min⁻¹ | >90% |

| Basic | 1M NaOH, 80°C, 4h | 0.025 min⁻¹ | >95% |

Transesterification

The ester undergoes alcohol exchange in the presence of acid or base catalysts:

Oxidative Degradation

This compound participates in oxidative reactions under radical conditions:

TBHP-Mediated Oxidation

-

Conditions : Tert-butyl hydroperoxide (TBHP), Bu₄NI catalyst, 80°C

-

Products : Benzaldehyde and acetophenone derivatives via C–O bond cleavage .

-

Mechanism : Iodide radical (I- ) abstracts a hydrogen atom, generating a benzylic radical that reacts with TBHP .

| Oxidant | Catalyst | Temperature | Conversion |

|---|---|---|---|

| TBHP | Bu₄NI | 80°C | 95% |

Participation in Aryne Chemistry

The ester group remains intact during aryne insertion reactions, enabling its use in multicomponent syntheses:

Aryne-Aziridine Coupling

-

Conditions : 2-(Trimethylsilyl)aryl triflate, KF, 18-crown-6, –10°C to RT

-

Product : 2-(Benzyl(phenyl)amino)-1-phenylethyl benzoate (83% yield) .

-

Role : The ester acts as a stable directing group, surviving harsh aryne-generating conditions .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition initiates at 220°C, with complete breakdown by 400°C . No rearrangement or side reactions are observed below 200°C, confirming stability under moderate heating .

Photochemical Behavior

UV irradiation (λ = 254 nm) in methanol induces partial ester cleavage, producing trace benzoic acid and 1-phenylethanol (15% conversion after 24h) .

Scientific Research Applications

Chemical Properties and Structure

1-Phenylethyl benzoate is formed from the condensation of benzoic acid and 2-phenylethanol. It appears as a colorless to light yellow liquid with a boiling point of approximately 182 °C at reduced pressure .

Cosmetic and Personal Care Products

This compound is widely used in cosmetics and personal care products due to its properties as a perfuming agent and emollient . It enhances the sensory attributes of formulations, providing a pleasant fragrance while also contributing to skin hydration and softness .

Safety Assessment

A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) indicates that this compound is not genotoxic and has a favorable safety profile for use in cosmetics. The assessment evaluated various endpoints, including repeated dose toxicity and skin sensitization, concluding that it poses minimal risk when used within established limits .

Food Flavoring

In the food industry, this compound serves as a flavoring agent , imparting sweet and fruity notes to various products. Its application is particularly prevalent in confections, baked goods, and beverages. Regulatory assessments suggest that its use in food is safe at specified concentrations, aligning with the Generally Recognized As Safe (GRAS) standards .

Pharmaceutical Applications

The pharmaceutical sector also utilizes this compound for its potential therapeutic properties. It may function as an excipient in drug formulations, enhancing the solubility and stability of active ingredients. Studies have explored its role in improving the bioavailability of certain compounds .

Environmental Impact

Environmental assessments indicate that this compound does not exhibit persistent bioaccumulative or toxic (PBT) characteristics. Its risk quotients based on current usage levels suggest a low environmental impact, making it suitable for widespread use across industries .

Cosmetic Formulation Study

A study published in Food and Chemical Toxicology evaluated the incorporation of this compound in skin care products. Results demonstrated improved consumer acceptance due to enhanced fragrance profiles without compromising safety standards .

Flavor Profile Analysis

Research conducted on flavor compounds highlighted the effectiveness of this compound in enhancing the sensory attributes of fruit-flavored beverages. Sensory analysis indicated that formulations containing this compound were preferred over those without it, validating its application as an effective flavor enhancer .

Mechanism of Action

The mechanism of action of 1-Phenylethyl benzoate primarily involves its interaction with biological membranes and proteins. As an ester, it can be hydrolyzed by esterases, releasing benzoic acid and 1-phenylethanol. These products can then participate in various biochemical pathways. The phenyl group can interact with aromatic amino acids in proteins, affecting their structure and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

- 1-Phenylethyl Benzoate : Contains a benzoyloxy group attached to a 1-phenylethyl chain (C₆H₅-CH₂-CH-O-CO-C₆H₅). Molecular weight ≈ 242.27 g/mol (inferred from synthesis in ).

- Benzyl Benzoate: Features a benzyl group (C₆H₅-CH₂-O-CO-C₆H₅).

- Ethyl Benzoate : Comprises an ethyl group directly esterified to benzoic acid (C₆H₅-CO-O-CH₂-CH₃). Smaller and more volatile .

Aromatic and Sensory Profiles

- This compound: Imparts fruity notes, as observed in the L-phenylalanine degradation pathway .

- Benzyl Benzoate : Balsamic, almond-like aroma; naturally occurs in meadowsweet (Filipendula ulmaria) .

- Ethyl Benzoate: Associated with cherry and bitter almond notes .

- Methyl Benzoate : Cananga-like odor, used in perfumery .

Stability and Functional Roles

- This compound : Less stable under catalytic conditions compared to benzoic acid or benzaldehyde, as evidenced by lower yields .

- Benzoate (Parent Acid) : Serves as a model compound in lignin degradation studies due to structural similarity to lignin derivatives .

Key Research Findings

- Metabolic Pathways : this compound is part of a network of esters (e.g., 1-phenylethyl acetate, ethyl benzoate) derived from L-phenylalanine, which collectively contribute to fruity aromas in natural systems .

- Structural-Activity Relationships : Bulky substituents (e.g., phenylethyl groups) reduce catalytic efficiency but enhance aroma complexity compared to simpler esters like ethyl benzoate .

- Industrial Relevance : Despite challenges in synthesis, this compound’s unique sensory profile makes it valuable in flavor engineering, whereas benzyl benzoate’s natural abundance and stability favor broader commercial use .

Biological Activity

1-Phenylethyl benzoate, a benzoate ester derived from the condensation of benzoic acid and 2-phenylethanol, has garnered attention for its potential biological activities. This article explores its biological activity through various studies, including mutagenicity, enzymatic reactions, and local anesthetic effects.

- Chemical Formula : CHO

- Molecular Weight : 230.27 g/mol

- CAS Number : 94-47-3

Mutagenicity and Genotoxicity

A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated the mutagenic potential of this compound through various assays:

- Ames Test : The compound was tested using Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain WP2uvrA. No significant increase in revertant colonies was observed at concentrations up to 5000 μg/plate, indicating that it is non-mutagenic under the conditions tested .

- Micronucleus Test : The clastogenic potential was assessed using human peripheral blood lymphocytes. Results showed no induction of micronuclei at concentrations up to 2000 μg/mL, confirming that this compound does not exhibit clastogenic activity .

Enzymatic Activity

Recent studies have highlighted the enzymatic hydrolysis of this compound. A study focused on the efficiency of lipase B from Candida antarctica for deacylation reactions:

- Deacylation Efficiency : The study compared two approaches—anhydrous media with sodium carbonates and micro-aqueous media. The results indicated that the presence of sodium carbonate significantly enhanced the conversion rates (31% to 50%) and selectivity (E > 200) for various phenyl ethyl esters. However, the conversion rate for this compound was notably lower (9%), suggesting that the aryl group adversely affects enzyme activity .

Local Anesthetic Effects

In a separate study, a series of benzoate compounds were synthesized and evaluated for their local anesthetic properties:

- Biological Activity Evaluation : Compounds derived from this compound demonstrated significant local anesthetic effects in various tests, including surface anesthesia and infiltration anesthesia. Notably, several derivatives exhibited low toxicity while maintaining effective anesthetic properties .

Summary of Findings

The biological activity of this compound can be summarized as follows:

Q & A

Q. What are the established laboratory synthesis routes for 1-phenylethyl benzoate, and how can reaction efficiency be optimized?

this compound is synthesized via esterification or coupling reactions. For example, Powell et al. observed its formation as a byproduct in the oxidative coupling of benzyl aromatics with activated methylenes using peroxides . Key methodological considerations include:

- Catalyst selection : Peroxides or acid catalysts (e.g., H₂SO₄) for esterification.

- Temperature control : Maintaining mild conditions (e.g., 60–80°C) to minimize side reactions.

- Purification : Column chromatography or recrystallization to isolate the product from byproducts.

- Yield optimization : Monitoring reaction progress via TLC or HPLC (e.g., using ion-pair reverse-phase methods with C18 columns) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm ester group presence (e.g., carbonyl signal at ~168–170 ppm) and aromatic proton environments .

- FTIR spectroscopy : C=O stretching (~1720 cm⁻¹) and C-O ester vibrations (~1250 cm⁻¹) .

- Mass spectrometry : ESI-MS or GC-MS for molecular ion ([M+H]⁺) and fragmentation pattern validation.

- Elemental analysis : Verify purity (>95%) and stoichiometry.

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Standardized protocols : Document reaction parameters (solvent, temperature, catalyst ratio).

- Control experiments : Compare results with literature data (e.g., NMR shifts from PubChem or authoritative journals) .

- Batch consistency : Use high-purity reagents (e.g., ≥99% benzoic acid derivatives) and calibrated instruments.

Advanced Research Questions

Q. How can the absolute stereochemical configuration of chiral this compound derivatives be determined?

Vibrational Circular Dichroism (VCD) combined with ab initio Hartree–Fock calculations is a gold standard. For example:

- Experimental steps : Record VCD and FTIR spectra in CDCl₃ or CCl₄.

- Computational modeling : Optimize geometry using Gaussian software and compare calculated vs. experimental spectra .

- Data interpretation : Match sign and intensity of VCD bands to confirm enantiomeric assignment.

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound?

- Error analysis : Quantify uncertainties in NMR integration or crystallographic refinement (e.g., using SHELXL for structure validation) .

- Method cross-validation : Compare results from multiple techniques (e.g., X-ray crystallography for solid-state conformation vs. DFT for gas-phase).

- Peer review : Consult domain-specific databases (e.g., Cambridge Structural Database) or replicate experiments under controlled conditions .

Q. How can reaction mechanisms involving this compound as a byproduct be elucidated?

- Kinetic studies : Monitor intermediate formation via stopped-flow NMR or time-resolved FTIR.

- Isotopic labeling : Use deuterated reactants to track proton transfer pathways.

- Theoretical modeling : Apply density functional theory (DFT) to simulate transition states and energy barriers .

Q. What are the challenges in quantifying trace impurities of this compound in complex mixtures?

- Analytical sensitivity : Use UPLC-MS/MS with multiple reaction monitoring (MRM) for low-abundance detection.

- Matrix effects : Optimize sample preparation (e.g., SPE cleanup) to reduce interference.

- Validation : Follow ICH guidelines for LOD/LOQ determination and inter-laboratory reproducibility checks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.